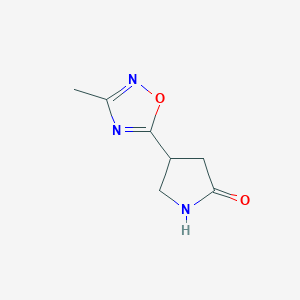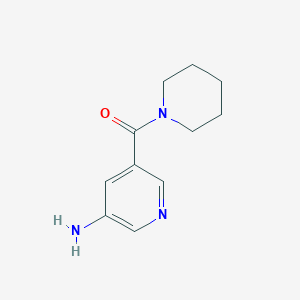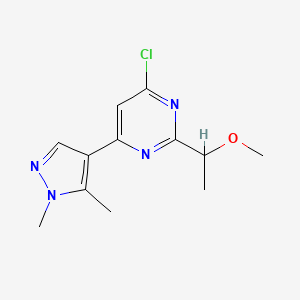
4,4'-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic compound characterized by its unique structure, which includes a brominated phenylene core linked to dioxolane groups through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) typically involves the reaction of 2-bromo-1,4-dihydroxybenzene with 2,2-dimethyl-1,3-dioxolane in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like dimethylacetamide (DMA) under an inert atmosphere at elevated temperatures (around 170°C) for an extended period (approximately 36 hours) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenylene ring can be oxidized under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., methoxy or tert-butoxy derivatives.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: The major product is the dehalogenated phenylene derivative.
Wissenschaftliche Forschungsanwendungen
4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Potential use in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) involves its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. The compound can also undergo oxidation and reduction reactions, which are facilitated by the phenylene ring and the dioxolane groups. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine): Similar in structure but contains fluorine atoms instead of bromine.
2,2’-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol: Contains ethylene linkages instead of phenylene.
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium): Contains pyridine rings instead of dioxolane.
Uniqueness
4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is unique due to its brominated phenylene core and dioxolane groups, which confer distinct reactivity and potential applications in various fields. The presence of the bromine atom allows for specific nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C18H25BrO6 |
|---|---|
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
4-[[2-bromo-4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H25BrO6/c1-17(2)22-10-13(24-17)8-20-12-5-6-16(15(19)7-12)21-9-14-11-23-18(3,4)25-14/h5-7,13-14H,8-11H2,1-4H3 |
InChI-Schlüssel |
AEKJHEVJBXYCTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)COC2=CC(=C(C=C2)OCC3COC(O3)(C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)
![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)

![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)








